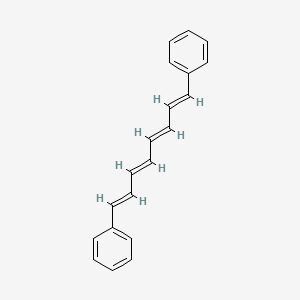

1,8-Diphenyl-1,3,5,7-octatetraene

説明

Raman and Infrared Spectroscopy

The vibrational spectrum of this compound is dominated by C=C and C-C stretching modes. Key Raman peaks include:

- 1580 cm⁻¹ : Symmetric C=C stretching in the conjugated chain.

- 1571 cm⁻¹ : Asymmetric C=C stretching.

- 1140 cm⁻¹ : C-H out-of-plane bending.

Femtosecond stimulated Raman spectroscopy (FSRS) revealed additional peaks at 1184 cm⁻¹ and 1259 cm⁻¹ , attributed to vibrational modes in the S₂ (1Bu) excited state. These features are critically broadened due to the short electronic lifetime (~100 fs) of the excited state.

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 1580 | Symmetric C=C stretch | |

| 1571 | Asymmetric C=C stretch | |

| 1140 | C-H out-of-plane bending | |

| 1184, 1259 | S₂ excited-state modes |

Infrared (IR) data is less extensively reported, but the absence of strong absorption in the 3000–2800 cm⁻¹ range confirms the lack of aliphatic C-H bonds, consistent with the fully substituted aromatic structure.

Fluorescence and Electronic Spectroscopy

This compound exhibits strong fluorescence with an excitation maximum at 374 nm and emission at 515 nm (Stokes shift = 141 nm). Fluorescence quantum yields vary with solvent polarity:

- Low-polarity solvents (e.g., n-hexane) : Φₛ = 4.3%, τₛ = 4.2 ns.

- High-polarity solvents (e.g., benzyl alcohol) : Φₛ = 21.2%, τₛ = 6.5 ns.

| Solvent | Φₛ (%) | τₛ (ns) | Absorption Origin (eV) | Emission Origin (eV) |

|---|---|---|---|---|

| n-Hexane | 4.3 | 4.2 | 3.16 | 2.74 |

| Benzy alcohol | 21.2 | 6.5 | 3.04 | 2.72 |

The fluorescence originates from the 2Ag state, which gains oscillator strength via vibronic coupling with the optically bright 1Bu state. The vibronic coupling constant (hBA) is estimated at 190 cm⁻¹ , enabling efficient energy transfer between states.

特性

IUPAC Name |

8-phenylocta-1,3,5,7-tetraenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENGMMQJMCPHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239130 | |

| Record name | 1,1′-(1,3,5,7-Octatetraene-1,8-diyl)bis[benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3029-40-1 | |

| Record name | 1,1′-(1,3,5,7-Octatetraene-1,8-diyl)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3029-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(1,3,5,7-Octatetraene-1,8-diyl)bis[benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-diphenylocta-1,3,5,7-tetraene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

1,8-Diphenyl-1,3,5,7-octatetraene is a complex organic compound with a molecular weight of 258.3569. .

Mode of Action

It is known to be a fluorescent compound, which suggests that it may interact with light or electromagnetic radiation in its mode of action.

Result of Action

Its fluorescence properties suggest that it may be used as a probe in biological systems to study molecular interactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its fluorescence properties may be affected by the surrounding temperature, pH, and the presence of other molecules.

生物活性

1,8-Diphenyl-1,3,5,7-octatetraene (DPO) is a polyene compound known for its unique photophysical properties and potential biological activities. This article explores the biological activity of DPO, focusing on its fluorescence characteristics, interaction with biological systems, and implications for phototherapy and drug design.

- Chemical Formula: CH

- Molecular Weight: 258.3569 g/mol

- CAS Registry Number: 3029-40-1

- Structure: DPO features a linear arrangement of conjugated double bonds flanked by phenyl groups, which enhances its electronic properties.

Photophysical Properties

DPO exhibits significant fluorescence properties that are crucial for its biological applications. The absorption and emission spectra have been extensively studied:

| Property | Value |

|---|---|

| Fluorescence Peak | 490 nm (in octane at 77 K) |

| Absorption Peak | 350 nm |

| Quantum Yield | Varies with solvent conditions |

The fluorescence behavior of DPO is influenced by its environment, which can affect its potential as a fluorescent probe in biological systems.

1. Antioxidant Properties

DPO has been investigated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

2. Photodynamic Therapy (PDT)

The compound's ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy. Research has shown that DPO can induce apoptosis in cancer cells when activated by specific wavelengths of light. This mechanism is attributed to the production of singlet oxygen and other ROS that damage cellular components.

Case Study: Photodynamic Effects on Cancer Cells

In a controlled study, DPO was applied to human cancer cell lines under light exposure. The results demonstrated:

- Cell Viability Reduction: A significant decrease in cell viability was observed after treatment with DPO and light activation.

- Mechanism of Action: The study suggested that the mechanism involved mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Interaction with Biological Molecules

DPO's interaction with biomolecules such as proteins and nucleic acids has also been explored. It shows potential for binding to DNA, which may influence gene expression or lead to DNA damage under certain conditions.

Table: Interaction Studies

準備方法

General Synthetic Strategy

The most common synthetic approach to 1,8-diphenyl-1,3,5,7-octatetraene involves the Wittig–Horner reaction between a suitable bis(phosphonate) reagent and benzaldehyde derivatives. This method allows the construction of the conjugated tetraene backbone with phenyl substituents at the terminal positions.

Detailed Preparation Procedure

2.1. Starting Materials and Reagents

- (2E,4E)-Tetraethyl hexa-2,4-diene-1,6-bis(phosphonate) is used as the bisphosphonate precursor.

- Benzaldehyde or substituted benzaldehydes (e.g., p-ethylbenzaldehyde) serve as aldehyde components.

- Sodium hydride (NaH) acts as the strong base to generate the carbanion from the bisphosphonate.

- Solvent: 1,2-Dimethoxyethane (DME) or dimethylformamide (DMF) depending on the specific protocol.

- Sodium hydride is suspended in dry DME or DMF under nitrogen atmosphere.

- The bisphosphonate reagent is added to the NaH suspension, stirring until hydrogen gas evolution ceases, indicating deprotonation.

- The aldehyde solution is added dropwise to the reaction mixture.

- The mixture is stirred overnight at room temperature and then refluxed for 1–2.5 hours to drive the reaction to completion.

- The reaction is quenched with water and stirred further to ensure complete hydrolysis of intermediates.

- The reaction mixture is filtered through Celite to remove insoluble materials.

- The solid residue is washed with water, ethanol, and methanol.

- The crude product is dissolved in dichloromethane (CH2Cl2).

- The solution is evaporated under reduced pressure to yield a solid.

- Recrystallization from hot toluene or ethanol affords pure this compound as yellow crystalline solid.

2.4. Yield and Characterization

- Typical isolated yields range from 48% to over 50% depending on substituents and reaction scale.

- The product is characterized by ^1H NMR, showing characteristic signals for the conjugated tetraene and phenyl protons.

- Purity is confirmed by recrystallization and spectral data.

Representative Experimental Data

| Step | Conditions/Details | Outcome/Yield |

|---|---|---|

| Deprotonation of bisphosphonate | NaH (55% in mineral oil), 2.2 equiv., in DME, room temp | H2 evolution observed |

| Addition of aldehyde | p-Ethylbenzaldehyde, 2.2 equiv., dropwise addition | Reaction mixture stirred overnight, then refluxed 2.5 h |

| Quenching | Water (200 mL), stirred 2 days | Reaction complete |

| Filtration and washing | Celite filtration, washed with water, EtOH, MeOH | Solid isolated |

| Recrystallization | Hot toluene | Yellow crystals, 48% yield |

Alternative and Related Preparations

- Variations include the use of substituted benzaldehydes to prepare derivatives such as 1,8-di(p-ethylphenyl)-1,3,5,7-octatetraene.

- Similar procedures are employed with adjustments in reaction times and purification solvents.

- The compound can also be used as a ligand precursor for coordination complexes, synthesized in situ or isolated prior to complexation.

Purification Techniques

- Crystallization from ethanol or toluene is the preferred purification method to obtain analytically pure this compound.

- Filtration through Celite removes inorganic salts and byproducts.

- Evaporation under reduced pressure concentrates the product before recrystallization.

Summary Table of Preparation Data

| Parameter | Details |

|---|---|

| Key Reagents | (2E,4E)-Tetraethyl hexa-2,4-diene-1,6-bis(phosphonate), benzaldehyde, NaH |

| Solvents | 1,2-Dimethoxyethane, DMF, CH2Cl2, ethanol, toluene |

| Reaction Atmosphere | Nitrogen (inert atmosphere) |

| Temperature | Room temperature stirring overnight, reflux for 1–2.5 hours |

| Workup | Quenching with water, filtration through Celite |

| Purification | Recrystallization from hot toluene or ethanol |

| Typical Yield | 48–54% |

| Characterization | ^1H NMR, elemental analysis |

Research Findings and Notes

- The Wittig–Horner reaction is highly effective for synthesizing conjugated polyenes such as this compound with good stereochemical control.

- The reaction conditions are mild and scalable, allowing for the preparation of derivatives with various substituents.

- The product’s stability and purity are critical for its use in coordination chemistry, where it acts as a ligand for palladium complexes.

- The compound’s conjugated system is confirmed by NMR and UV-Vis spectroscopy, supporting its utility in electronic and photochemical applications.

Q & A

Q. What synthetic methods are commonly used to prepare 1,8-Diphenyl-1,3,5,7-octatetraene (DPO)?

DPO is synthesized via the Ramberg-Backlund reaction , which involves halogenation of sulfides followed by oxidation to sulfones and subsequent elimination of sulfur dioxide to form conjugated double bonds. Modern approaches reverse the steps: sulfides are first oxidized to sulfones using peroxy acids, followed by halogenation under basic conditions with polyhalomethanes (e.g., CBr₂F₂) . This method ensures high conjugation and purity, critical for optical studies.

Q. What are the key physical properties of DPO relevant to experimental design?

DPO has a melting point of 235–237°C , density of 1.023 g/cm³ , and boiling point of 444.9°C at 760 mmHg . These properties influence solvent selection (e.g., high-temperature stability in polyvinyl alcohol films) and handling precautions (e.g., avoiding skin contact per safety guidelines) .

Q. How is DPO utilized as a fluorescence standard in photoluminescence studies?

DPO serves as a calibration standard due to its well-characterized fluorescence quantum yield (0.09). Its absorbance is adjusted to match colloidal systems (e.g., ZnS) at excitation wavelengths (e.g., 300 nm), enabling corrected intensity measurements for quantum yield calculations .

Q. What experimental techniques are used to characterize DPO’s UV-Vis absorption spectra?

Conjugated polyenes like DPO are analyzed using UV-Vis spectroscopy with reference to the particle-in-a-box (PIB) model . The π-electron delocalization length () is approximated as , where is the number of double bonds. For DPO (), , correlating with its absorption maxima in the long-wavelength region (~400–500 nm) .

Advanced Research Questions

Q. How does conformational isomerization (cis-trans) affect DPO’s optical properties in polymer matrices?

In polyvinyl alcohol (PVA) films, heating DPO above 80°C induces irreversible cis-to-trans isomerization , increasing optical density by ~20× at 150°C. This arises from enhanced conjugation in the trans configuration, which shifts absorption to longer wavelengths. The effect is exploited in non-reversible optical sensors or data storage .

Q. What computational methods are employed to predict DPO’s electronic excitation spectra?

Multiconfigurational second-order perturbation theory (CASPT2) and complete active space self-consistent field (CASSCF) optimize geometries for ground and excited states. These methods predict vertical excitation energies (e.g., 2A and 1B states) with <0.05 eV error versus experimental data, resolving ambiguities in spectral assignments .

Q. How do contradictions in temperature-dependent absorption data inform experimental protocols?

Studies report non-reversibility of DPO’s absorbance upon cooling (post-heating). This contradicts typical thermochromic behavior, suggesting permanent structural changes in PVA matrices. Researchers must pre-anneal samples to avoid artifacts in temperature-dependent studies .

Q. What role does DPO play in studying electron-hole processes at semiconductor interfaces?

DPO’s fluorescence is used to benchmark charge-transfer dynamics in systems like colloidal ZnS. By comparing DPO’s corrected emission with semiconductor photoluminescence, researchers quantify electron-hole recombination efficiency and surface defect states .

Methodological Recommendations

- Synthesis Optimization : Use Ramberg-Backlund with reversed steps (oxidation before halogenation) to minimize side reactions .

- Optical Studies : Pre-anneal PVA films at 150°C to stabilize trans-DPO for reproducible absorbance measurements .

- Computational Modeling : Combine CASSCF (geometry optimization) and CASPT2 (excitation energies) for accurate spectral predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。